Methyl 1-(2-ethoxy-2-oxoethyl)-4-nitro-1H-pyrazole-3-carboxylate
Description
Methyl 1-(2-ethoxy-2-oxoethyl)-4-nitro-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a nitro group at position 4, a methyl carboxylate ester at position 3, and a 2-ethoxy-2-oxoethyl substituent at position 1. This compound is part of a broader class of nitro-substituted pyrazoles, which are of significant interest in agrochemical and pharmaceutical research due to their bioactivity and structural versatility.
Properties
CAS No. |
923283-74-3 |
|---|---|
Molecular Formula |
C9H11N3O6 |
Molecular Weight |
257.20 g/mol |
IUPAC Name |
methyl 1-(2-ethoxy-2-oxoethyl)-4-nitropyrazole-3-carboxylate |
InChI |
InChI=1S/C9H11N3O6/c1-3-18-7(13)5-11-4-6(12(15)16)8(10-11)9(14)17-2/h4H,3,5H2,1-2H3 |
InChI Key |
FNIFVKIHNXZNTH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=C(C(=N1)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
Methyl 1-(2-ethoxy-2-oxoethyl)-4-nitro-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, with the molecular formula and a molecular weight of 257.20 g/mol, is notable for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
| Property | Value |
|---|---|
| CAS Number | 923283-74-3 |
| Molecular Formula | C9H11N3O6 |
| Molecular Weight | 257.20 g/mol |
| IUPAC Name | Methyl 1-(2-ethoxy-2-oxoethyl)-4-nitropyrazole-3-carboxylate |
| Purity | Typically ≥95% |
Biological Activity Overview
Research on pyrazole derivatives indicates a broad spectrum of biological activities, including:
- Antitumor Activity : Pyrazole compounds have shown significant inhibitory effects on various cancer cell lines. Studies have highlighted their efficacy against BRAF(V600E), EGFR, and Aurora-A kinase, making them promising candidates for cancer therapy .
- Anti-inflammatory Effects : Certain pyrazole derivatives exhibit anti-inflammatory properties comparable to established anti-inflammatory drugs like indomethacin. These compounds are being explored for their potential use in treating inflammatory diseases .
- Antimicrobial Properties : this compound has been included in studies assessing antimicrobial activity against various bacterial and fungal strains, demonstrating potential as an effective antimicrobial agent .
Antitumor Efficacy
A study focused on the synthesis of several pyrazole derivatives, including this compound, reported significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The presence of nitro and ethoxy functionalities was linked to enhanced activity, suggesting that structural modifications can lead to improved therapeutic profiles .
Anti-inflammatory Activity
In a model of carrageenan-induced edema, compounds similar to this compound demonstrated substantial reductions in inflammation markers. The compound's mechanism appears to involve inhibition of pro-inflammatory cytokines, which could be beneficial for treating chronic inflammatory conditions .
Antimicrobial Testing
Research evaluating the antimicrobial efficacy of pyrazole derivatives revealed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. In vitro tests showed inhibition zones comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
Comparison with Similar Compounds
Key Structural Analogues
The following table highlights structural analogues and their bioactivity profiles:
Substituent Effects on Properties and Bioactivity
Position 1 Substituent :
- The 2-ethoxy-2-oxoethyl group in the target compound introduces an ester moiety, enhancing hydrophilicity compared to the simpler 2-ethoxyethyl group in the patent compound . This may improve solubility and metabolic stability.
- In acyl thiourea derivatives (e.g., 6b), the thiourea group facilitates hydrogen bonding, critical for antifungal activity .
Position 3 Substituent: The methyl carboxylate in the target compound contrasts with the ethyl group in the patent compound.
Position 4 Nitro Group :
Bioactivity Insights
- Agrochemical Potential: The target compound’s ester groups resemble prodrug motifs seen in agrochemicals, where hydrolysis in vivo releases active carboxylic acids. This is analogous to pyrazole acyl thiourea derivatives, which exhibit antifungal and antiviral activity .
- Pharmaceutical Intermediates : The patent compound’s carboxamide group at position 5 highlights its role as a synthetic intermediate for complex molecules, such as pyrazolo[4,3-d]pyrimidines .
Antifungal and Antiviral Activity
Pyrazole derivatives with nitro and ester groups (e.g., acyl thioureas) demonstrate broad-spectrum activity against fungi like Gibberella zeae and viruses like tobacco mosaic virus (TMV).
Physicochemical Properties
- Metabolic Stability : Ester groups may undergo hydrolysis in vivo, offering tunable pharmacokinetics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 1-(2-ethoxy-2-oxoethyl)-4-nitro-1H-pyrazole-3-carboxylate, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step reactions, starting with pyrazole ring formation followed by nucleophilic substitution or esterification. For example, analogous compounds are synthesized using NaN₃ as a catalyst in DMF at 50°C, followed by purification via recrystallization (ethanol) or column chromatography . Key intermediates are characterized by NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups (e.g., nitro, ester) and substitution patterns .
Q. How is the molecular structure of this compound confirmed using spectroscopic techniques?
- Methodology :
- ¹H NMR : Identifies proton environments (e.g., ethoxy group protons at δ 1.2–1.4 ppm, methyl ester protons at δ 3.8–4.0 ppm) .
- ¹³C NMR : Confirms carbonyl carbons (ester at ~165–170 ppm, nitro groups at ~140–150 ppm) .
- IR Spectroscopy : Detects C=O stretches (1700–1750 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1350–1550 cm⁻¹) .
Q. What are the primary research applications of this compound in academic settings?
- Methodology : It serves as a precursor for pharmacologically active pyrazole derivatives. Applications include:
- Medicinal Chemistry : Structural analogs are tested for antimicrobial or anticancer activity via in vitro assays (e.g., MIC against E. coli, MTT assays on cancer cell lines) .
- Material Science : Functionalized pyrazoles are used in coordination chemistry to synthesize metal-organic frameworks (MOFs) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodology :
- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance reaction rates but may require careful removal .
- Catalysts : Use of p-toluenesulfonic acid or sulfuric acid improves esterification efficiency .
- Temperature Control : Stepwise heating (50°C for substitution, reflux for cyclization) minimizes side reactions .
- Table 1 : Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF/THF | +15–20% |
| Catalyst | NaN₃/H₂SO₄ | +10–25% |
| Reaction Time | 3–5 hours | Reduces byproducts |
Q. What mechanistic insights explain the biological activity of pyrazole derivatives structurally related to this compound?
- Methodology :
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to target enzymes (e.g., COX-2 for anti-inflammatory activity) .
- In Vitro Studies : Competitive inhibition assays (e.g., NADPH oxidation in cytochrome P450) quantify interactions .
Q. How can contradictory spectroscopic data (e.g., NMR peak splitting) be resolved during structural analysis?
- Methodology :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon couplings .
- X-ray Crystallography : Provides definitive confirmation of substituent positions and stereochemistry .
Q. How do substituent variations (e.g., ethoxy vs. methoxy groups) influence the compound’s reactivity and bioactivity?
- Methodology :
- Comparative Analysis : Ethoxy groups enhance lipophilicity (logP ↑), improving membrane permeability in cellular assays .
- Table 2 : Substituent Effects
| Substituent | Reactivity (SN₂) | Bioactivity (IC₅₀) |
|---|---|---|
| Ethoxy | Moderate | 12.5 µM |
| Methoxy | High | 8.7 µM |
Q. What computational approaches are used to predict the compound’s physicochemical properties and stability?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
